1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene is a halogenated aromatic compound with the molecular formula C7H4Br2ClI and a molecular weight of 410.27 g/mol . This compound is characterized by the presence of chlorine, bromine, and iodine atoms attached to a toluene ring, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the sequential halogenation of toluene derivatives. The process may involve:
Bromination: Introduction of bromine atoms using bromine (Br2) or N-bromosuccinimide (NBS) under specific conditions.
Chlorination: Introduction of chlorine atoms using chlorine gas (Cl2) or other chlorinating agents.
Iodination: Introduction of iodine atoms using iodine (I2) or iodinating reagents like iodine monochloride (ICl).
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique halogenation pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene involves its interaction with molecular targets through its halogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene can be compared with other halogenated toluenes, such as:
- 2-Chloro-3,5-dibromo-4-fluorotoluene
- 2-Chloro-3,5-dibromo-4-bromotoluene
- 2-Chloro-3,5-dibromo-4-chlorotoluene
These compounds share similar structures but differ in the type and position of halogen atoms, which can influence their reactivity and applications. The presence of iodine in this compound makes it unique, as iodine can participate in specific reactions that other halogens may not .
Properties
IUPAC Name |
1,3-dibromo-4-chloro-2-iodo-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClI/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSVOTCRPSZXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.